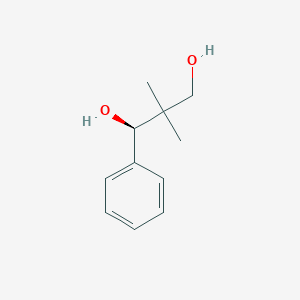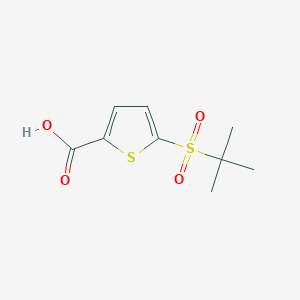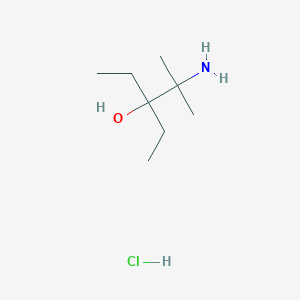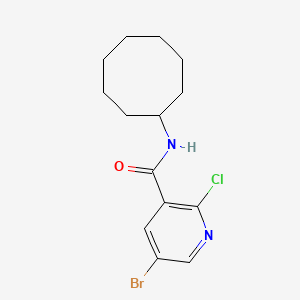
Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “1-(4-Chlorophenyl)cyclopropylmethanone” was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the spatial structure of “(3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone” was confirmed through X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction mass was diluted with ethyl acetate and washed with sodium bicarbonate solution, followed by water and brine. It was finally dried over sodium sulphate and concentrated under reduced pressure .Wissenschaftliche Forschungsanwendungen
- In-vivo-Studien gegen P388-murine lymphatische Leukämie zeigten eine beträchtliche Aktivität, was darauf hindeutet, dass das Öffnen des Cyclopropanrings seine Antikrebswirkungen verstärkt .
- Die Struktur der Verbindung kann zu ihrer Wirksamkeit gegen bakterielle Infektionen und Biofilmbildung beitragen .
- Weitere Struktur-Wirkungsbeziehungsstudien könnten zusätzliche Erkenntnisse über sein Potenzial als ENT-Inhibitor liefern .
- Einige Verbindungen zeigten einen vergleichbaren Zellviabilitätsverlust wie Olaparib, ein bekannter PARP-Inhibitor .
- Dieser Ansatz zielt darauf ab, die bioaktiven Eigenschaften beider Moleküle zu kombinieren, was möglicherweise zu neuartigen Arzneimittelkandidaten führt .
Antikrebsmittel
Antibakterielle und Anti-Biofilm-Mittel
Inhibitoren von Equilibrativen Nukleosidtransportern (ENTs)
PARP-Inhibitoren
Arzneimittelentwicklung und Hybridmoleküle
Chemische Synthese und Charakterisierung
Wirkmechanismus
Target of Action
Similar compounds have been known to target dna gyrase , a type II topoisomerase, and PAK4 , a p21-activated kinase. These targets play crucial roles in DNA replication and cell signaling respectively.
Mode of Action
It is suggested that similar compounds may interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect dna replication and cell signaling pathways . The downstream effects of these interactions could include changes in cell proliferation and survival.
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and excretion of these compounds can be influenced by various factors, including the chemical structure of the compound and the physiological conditions of the individual.
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce cell death . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the physiological environment within the individual, including factors such as metabolic rate and the presence of other drugs, can also influence the compound’s efficacy and potential side effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-14-5-4-12(15-10)16-6-8-17(9-7-16)13(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWFRRNOOZJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)
![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)




![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)


![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)

